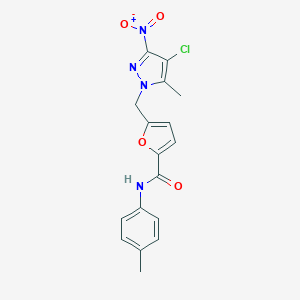![molecular formula C17H12BrNO3S2 B450718 METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450718.png)
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a bromophenyl group, a thiophene ring, and a thienylcarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring.
Amidation: Formation of the amide bond between the thiophene ring and the thienylcarbonyl group.
Esterification: Formation of the ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, it could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, it might be explored as a potential drug candidate. Its structural features could allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, it could be used in the development of new materials. Its unique electronic properties might make it useful in the production of conductive polymers or other advanced materials.
作用机制
The mechanism of action of METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Similar compounds might include other bromophenyl derivatives, thiophene derivatives, and thienylcarbonyl derivatives. These compounds might share some structural features and chemical properties with METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE.
Uniqueness
What sets this compound apart is its unique combination of functional groups. This unique structure might confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C17H12BrNO3S2 |
|---|---|
分子量 |
422.3g/mol |
IUPAC 名称 |
methyl 4-(3-bromophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-17(21)14-12(10-4-2-5-11(18)8-10)9-24-16(14)19-15(20)13-6-3-7-23-13/h2-9H,1H3,(H,19,20) |
InChI 键 |
QSMYTTJOSLVGNH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3 |
规范 SMILES |
COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


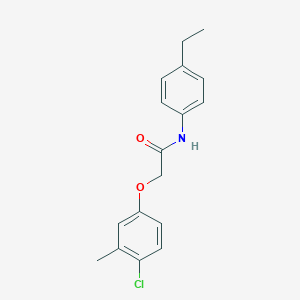
![2-chloro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450636.png)
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450637.png)
![N-{3-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450638.png)
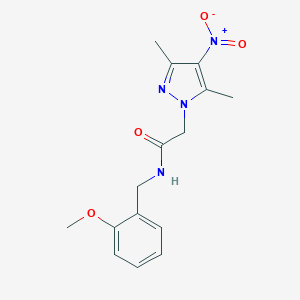
![N-{3-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450642.png)
![N'-[4-(difluoromethoxy)benzylidene]-2-phenylacetohydrazide](/img/structure/B450643.png)
![Ethyl 5-methyl-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450644.png)
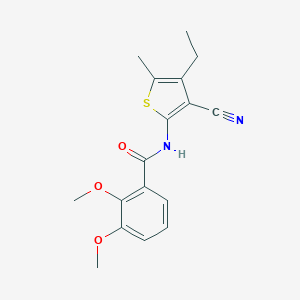
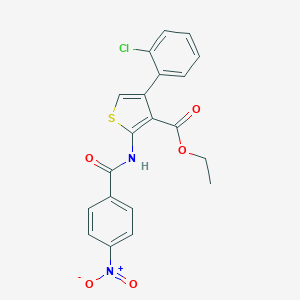
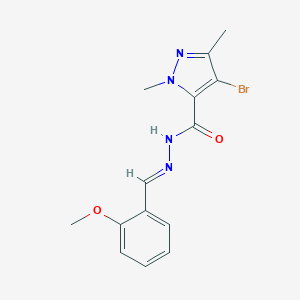
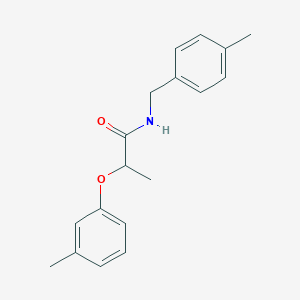
![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)
